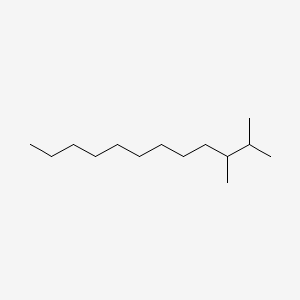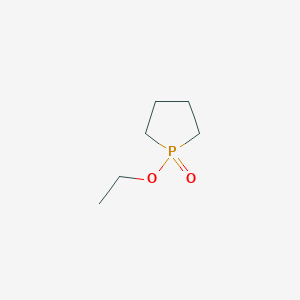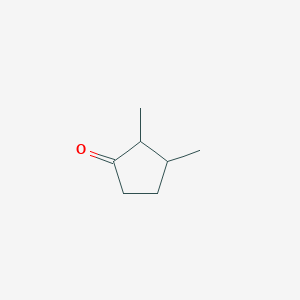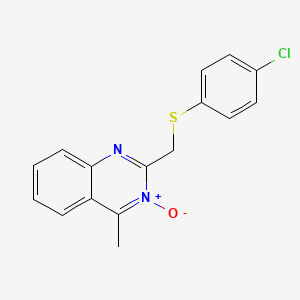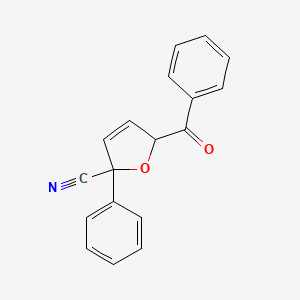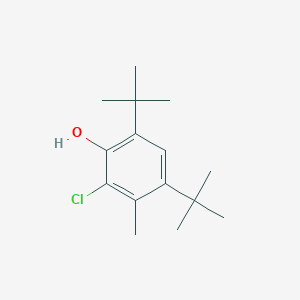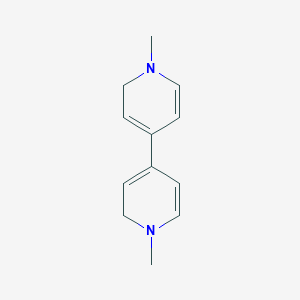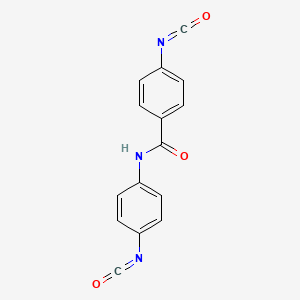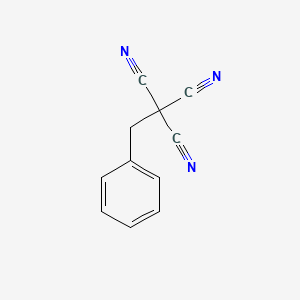
1,1,1-Ethanetricarbonitrile, 2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Ethanetricarbonitrile, 2-phenyl- is an organic compound with the molecular formula C11H7N3 It is a nitrile derivative, characterized by the presence of three cyano groups attached to a central carbon atom, with a phenyl group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Ethanetricarbonitrile, 2-phenyl- can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 1,1,1-Ethanetricarbonitrile, 2-phenyl- typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Ethanetricarbonitrile, 2-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium ethoxide (NaOEt), other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1,1,1-Ethanetricarbonitrile, 2-phenyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1,1-Ethanetricarbonitrile, 2-phenyl- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the reaction and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1,2-propanedione: A similar compound with a different functional group, used in organic synthesis and as a flavoring agent.
2-Phenyl-5-benzimidazolesulfonic acid: Another related compound with applications in UV protection and as a micropollutant in personal care products.
Uniqueness
1,1,1-Ethanetricarbonitrile, 2-phenyl- is unique due to its three cyano groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
6023-46-7 |
|---|---|
Formule moléculaire |
C11H7N3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
2-phenylethane-1,1,1-tricarbonitrile |
InChI |
InChI=1S/C11H7N3/c12-7-11(8-13,9-14)6-10-4-2-1-3-5-10/h1-5H,6H2 |
Clé InChI |
BSADQACEIUPZKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C#N)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


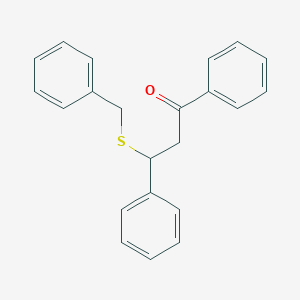
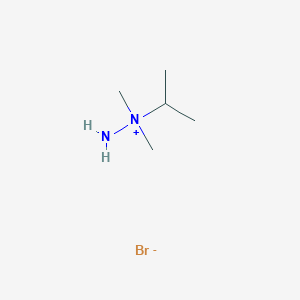
![2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol](/img/structure/B14721380.png)

